molecular formula C14H20N2O3 B246077 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE

2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE

Cat. No.: B246077
M. Wt: 264.32 g/mol
InChI Key: TUUTZFMZRGSAEB-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N~1~-piperidinobenzamide is a benzamide derivative characterized by a piperidine ring attached to the amide nitrogen of a 2,3-dimethoxy-substituted benzoyl group. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals to agrochemicals, often acting as enzyme inhibitors, receptor ligands, or intermediates in organic synthesis.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2,3-dimethoxy-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C14H20N2O3/c1-18-12-8-6-7-11(13(12)19-2)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17)

InChI Key

TUUTZFMZRGSAEB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(1-piperidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-(1-piperidinyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-N~1~-PIPERIDINOBENZAMIDE involves its interaction with specific molecular targets. The piperidinyl group is known to enhance the compound’s ability to interact with biological receptors, potentially modulating their activity. The methoxy groups may contribute to the compound’s overall stability and reactivity, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-5-Chloro-2,3-Dimethoxy-N-(Piperidin-4-yl)Benzamide

This compound (CAS: CTK6J4048) shares the 2,3-dimethoxybenzamide core with the target molecule but differs in two key aspects:

  • Substituents: An additional 4-amino and 5-chloro group on the benzene ring.
  • Piperidine Position : The piperidine is attached at the 4-position of the benzamide nitrogen, compared to the N~1~ position in the target compound.
Property 2,3-Dimethoxy-N~1~-Piperidinobenzamide 4-Amino-5-Chloro-2,3-Dimethoxy-N-(Piperidin-4-yl)Benzamide
Molecular Formula C₁₄H₂₀N₂O₃ (inferred) C₁₄H₂₀ClN₃O₃
Molecular Weight ~276.33 g/mol (calculated) 313.78 g/mol
Functional Groups 2,3-Dimethoxy, Piperidine 2,3-Dimethoxy, 4-Amino, 5-Chloro, Piperidin-4-yl
Potential Bioactivity Likely GPCR modulation Enhanced polarity and hydrogen-bonding capacity due to Cl/NH₂

Imidazo[2,1-b]Thiazole-Piperazine Derivatives

A structurally distinct benzamide analog (3,4-Dimethoxy-N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide) features:

  • A piperazine-methyl-imidazothiazole side chain instead of a simple piperidine.
  • A 3,4-dimethoxybenzamide core (vs. 2,3-dimethoxy in the target).
Property This compound Imidazo[2,1-b]Thiazole Derivative
Core Substitution 2,3-Dimethoxy 3,4-Dimethoxy
Heterocyclic Moiety Piperidine Piperazine + Imidazothiazole
Molecular Complexity Low High (due to fused heterocycles)
Potential Applications Drug discovery intermediates Catalysts or enzyme inhibitors

The imidazothiazole-piperazine derivative’s larger, more rigid structure may confer selectivity for enzymes or catalytic sites, whereas the simpler piperidine in the target compound offers flexibility for optimizing pharmacokinetic properties.

Key Research Findings and Implications

  • Substitution Patterns : The position of methoxy groups (2,3 vs. 3,4) significantly influences electronic distribution and steric effects, altering binding to hydrophobic pockets in biological targets.
  • Piperidine vs.
  • Chloro/Amino Groups: The 5-chloro and 4-amino substituents in the analog from introduce steric bulk and hydrogen-bonding capacity, which could enhance target specificity but reduce metabolic stability compared to the unsubstituted compound.

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